![molecular formula C24H22ClN5O2 B2382467 2-(1-(3-Chlorphenyl)-4-Cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-Methylbenzyl)acetamid CAS No. 1105200-26-7](/img/structure/B2382467.png)
2-(1-(3-Chlorphenyl)-4-Cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-Methylbenzyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including an acetamide group and a pyrazolo[3,4-d]pyridazine group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine ring suggests that the compound may have interesting electronic properties .Wissenschaftliche Forschungsanwendungen
Potenzieller RIPK1-Inhibitor
Rezeptor-interagierender Serin/Threonin-Protein-Kinase 1 (RIPK1) ist ein wichtiger regulatorischer Faktor im Nekroptose-Signalweg, der als attraktives therapeutisches Ziel für die Behandlung multipler entzündlicher Erkrankungen gilt . Die Verbindung wurde als potenzieller RIPK1-Inhibitor beschrieben . Sie hat eine gute RIPK1-Kinase-Inhibitoraktivität gezeigt, mit einem IC50-Wert von 59,8 nM .
Nekroptose-Blocker
Die Verbindung blockiert effektiv TNFα-induzierte Nekroptose in menschlichen und Maus-Zellen . Sie hemmt auch die Phosphorylierung des RIPK1/RIPK3/MLKL-Signalwegs, die durch TSZ induziert wird .
Pharmakokinetische Eigenschaften
Die Verbindung hat akzeptable pharmakokinetische Eigenschaften gezeigt. In Lebermikrosomenstudien betrugen die Clearance-Rate und die Halbwertszeit der Verbindung 18,40 mL/min/g bzw. 75,33 min . Die orale Bioverfügbarkeit wurde mit 59,55 % ermittelt .
Potenzielles Therapeutikum für das Systemische Entzündungsreaktionssyndrom
In einem Modell des TNFα-induzierten systemischen Entzündungsreaktionssyndroms schützte die Vorbehandlung mit der Verbindung Mäuse effektiv vor Hypothermie und Tod .
Wirkmechanismus
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the induction of necroptosis in human and mouse cells . This inhibition of RIPK1 prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Biochemical Pathways
The compound primarily affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements in the pathway, including RIPK3 and MLKL . This results in the prevention of necroptosis, a form of programmed cell death .
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% , indicating that a significant proportion of the drug is able to reach systemic circulation when administered orally.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the prevention of necroptosis . By inhibiting RIPK1, the compound prevents the activation of the necroptosis pathway, thereby protecting cells from programmed death . In a TNFα-induced systemic inflammatory response syndrome model, pretreatment with the compound effectively protected mice from hypothermia and death .
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-15-5-7-16(8-6-15)12-26-21(31)14-29-24(32)23-20(22(28-29)17-9-10-17)13-27-30(23)19-4-2-3-18(25)11-19/h2-8,11,13,17H,9-10,12,14H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKNFDJDNZDHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)
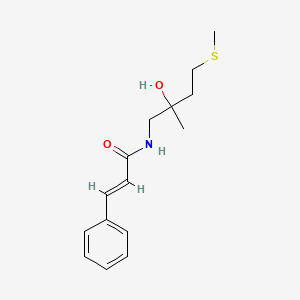
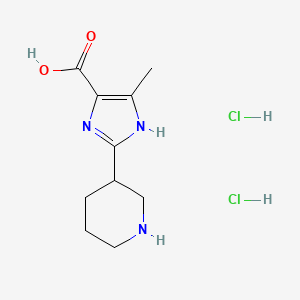
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)
![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)
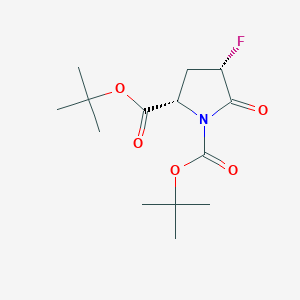
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)

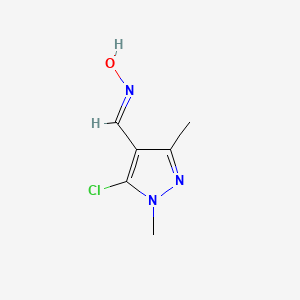
![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)
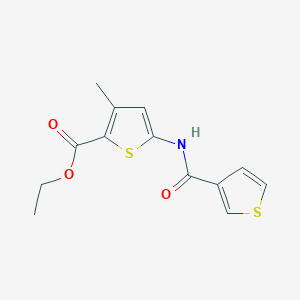
![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)